molecular formula C4HBrF3NS B1376861 5-Bromo-2-(trifluoromethyl)thiazole CAS No. 1209458-88-7

5-Bromo-2-(trifluoromethyl)thiazole

Cat. No. B1376861
CAS RN: 1209458-88-7
M. Wt: 232.02 g/mol
InChI Key: BEFIZUOVAXMSPV-UHFFFAOYSA-N
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Description

“5-Bromo-2-(trifluoromethyl)thiazole” is a chemical compound with the CAS Number: 1209458-88-7 . It has a molecular weight of 232.02 and its IUPAC name is 5-bromo-2-(trifluoromethyl)-1,3-thiazole .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(trifluoromethyl)thiazole is 1S/C4HBrF3NS/c5-2-1-9-3(10-2)4(6,7)8/h1H . The InChI key is BEFIZUOVAXMSPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethyl)thiazole is a colorless to yellow liquid . It has a molecular weight of 232.02 . The storage temperature is between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2-(trifluoromethyl)thiazole derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known for its presence in various biologically active molecules. Researchers have synthesized thiazole derivatives and screened them for antibacterial and antifungal activities, showing promising results .

Antitumor and Cytotoxic Drug Development

Thiazole compounds, including those with the 5-bromo-2-(trifluoromethyl) moiety, are of interest in the development of antitumor and cytotoxic drugs. These compounds have been observed to exhibit significant activity against various cancer cell lines, making them valuable leads in anticancer drug research .

Neuroprotective Agents

The thiazole structure is also associated with neuroprotective properties. Compounds featuring the thiazole ring have been investigated for their ability to protect neuronal cells against damage, which could be beneficial in treating neurodegenerative diseases .

Antihypertensive Agents

Some thiazole derivatives have shown antihypertensive activity, suggesting that 5-Bromo-2-(trifluoromethyl)thiazole could serve as a starting point for the development of new blood pressure-lowering medications .

Anti-inflammatory Medications

Due to the anti-inflammatory properties of certain thiazole derivatives, there is potential for 5-Bromo-2-(trifluoromethyl)thiazole to be used in the synthesis of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases .

Antiviral Research

Thiazole derivatives have been explored for their antiviral activities, including against HIV. This suggests that 5-Bromo-2-(trifluoromethyl)thiazole may have applications in the design of new antiviral drugs .

Analgesic Development

The analgesic activity of thiazole derivatives makes 5-Bromo-2-(trifluoromethyl)thiazole a compound of interest for the creation of pain-relieving medications. Its structure could be key in designing drugs with fewer side effects .

Antithrombotic Applications

Thiazole derivatives have been identified as fibrinogen receptor antagonists with antithrombotic activity. This indicates that 5-Bromo-2-(trifluoromethyl)thiazole could be utilized in the development of treatments to prevent blood clots .

Safety and Hazards

The compound is classified as dangerous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NS/c5-2-1-9-3(10-2)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIZUOVAXMSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)thiazole

CAS RN

1209458-88-7
Record name 5-bromo-2-(trifluoromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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